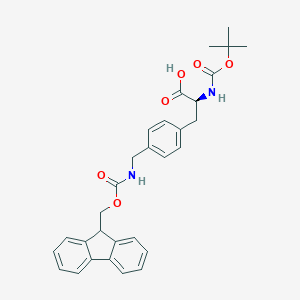
(S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, a member of the fluorenylmethoxycarbonyl (Fmoc) group of amino acids, is significant in biomedical research and the pharmaceutical industry. Its utility spans the development of hydrogelators, biomaterials, and therapeutics, driven by its unique structural and supramolecular features (Bojarska et al., 2020).
Synthesis Analysis
The synthesis process involves multiple steps, including the use of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines for the production of N-substituted hydroxamic acids through efficient condensation reactions (Mellor & Chan, 1997).
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids, including their conformational and energy landscapes, has been detailed through experimental and in silico studies, highlighting the significance of noncovalent interactions and supramolecular synthon patterns (Bojarska et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of this compound includes its role in the synthesis of constrained peptidomimetics and its behavior under various reaction conditions, demonstrating the versatility and utility of the Fmoc group in peptide chemistry (Mandal et al., 2005).
Physical Properties Analysis
The physical properties of compounds within the Fmoc group of amino acids, including crystallinity and solubility, have been characterized to understand their applications in solid-phase peptide synthesis and other biochemical applications (Jankowska et al., 2002).
Chemical Properties Analysis
The chemical properties, including stability and reactivity towards different chemical reagents, have been explored to optimize the synthesis and application of Fmoc-protected amino acids. For instance, the preparation of N-9-fluorenylmethoxycarbonylamino acid chlorides from mixed anhydrides demonstrates the compound's reactivity and potential for further functionalization (Chen, Lee, & Benoiton, 2009).
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Properties
Fluorinated amino acids like (S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid are known for their novel physicochemical properties. They exhibit extreme chemical inertness, thermal stability, and a unique propensity for phase segregation. These properties can be engineered into proteins to enhance their stability against chemical and thermal denaturation while retaining biological activity. However, the synthesis of large proteins containing specifically fluorinated residues remains challenging. Developments in biosynthetic methods for introducing noncanonical amino acids into proteins promise to expand the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).
Environmental Interactions and Stability
Perfluorinated acids, such as (S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, demonstrate environmental persistence and have been detected in various wildlife globally. These substances, including PFCAs, are environmentally persistent and can be present at detectable concentrations in wildlife, but it's clear that PFCAs with seven fluorinated carbons or less are not bioaccumulative according to regulatory criteria. Further research is necessary to fully characterize the bioaccumulation potential of PFCAs with longer fluorinated carbon chains as they may exhibit partitioning behavior similar to or greater than PFOS (Conder et al., 2008).
Applications in Food Science
Compounds similar to (S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid are involved in various reactions during food processing and storage. For instance, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is produced from reactions involving phenylacetaldehyde (the Strecker aldehyde of phenylalanine) with creati(ni)ne in the presence of formaldehyde and ammonia. This review collects evidence suggesting that lipids can also contribute to the Strecker degradation of phenylalanine and the formation of formaldehyde analogously to carbohydrates. Carbohydrates and lipids can contribute simultaneously to PhIP formation and fate, demonstrating the coordinated contribution of both to the carbonyl chemistry in foods upon processing and storage (Zamora & Hidalgo, 2015).
Eigenschaften
IUPAC Name |
(2S)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZKNNBERXWTJP-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

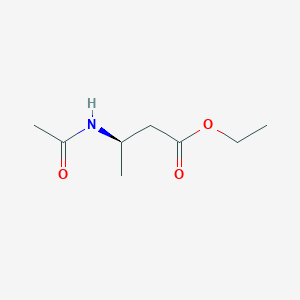
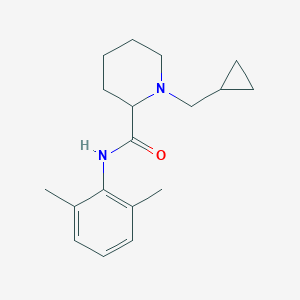
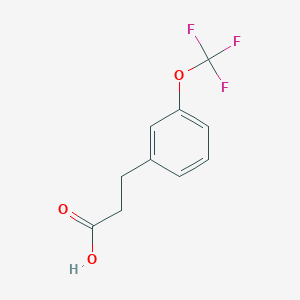
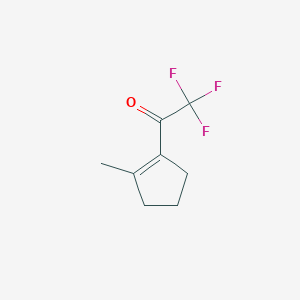
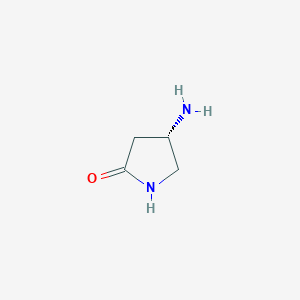
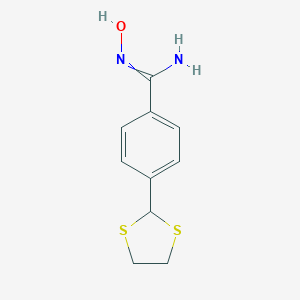

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)

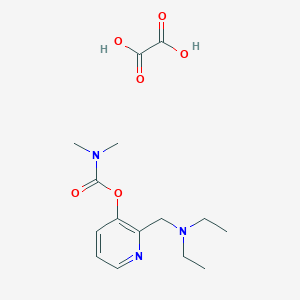
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

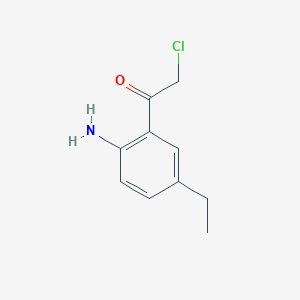
![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)